molecular formula C3H4Cl3F3Si B1217614 Trichloro(3,3,3-trifluoropropyl)silane CAS No. 592-09-6

Trichloro(3,3,3-trifluoropropyl)silane

Cat. No. B1217614
CAS RN: 592-09-6
M. Wt: 231.5 g/mol
InChI Key: WEUBQNJHVBMUMD-UHFFFAOYSA-N
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Patent
US06251057B1

Procedure details

In the same apparatus and procedure as Example 1 above, 0.15 g (0.75 mmol) of tri-n-butylphosphine, 1.33 g (10.0 mmol) of 1-chloro-3,3,3-trifluoropropane, and 6.77 g (50.0 mmol) of trichlorosilane were reacted at 150° C. for 15 hrs. The resulting mixture was distilled to give 2.1 g of (3,3,3-trifluoropropyl)trichlorosilane (bp; 114° C., yield; 90%).
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
6.77 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][C:4]([F:7])([F:6])[F:5].[Cl:8][SiH:9]([Cl:11])[Cl:10]>C(P(CCCC)CCCC)CCC>[F:5][C:4]([F:7])([F:6])[CH2:3][CH2:2][Si:9]([Cl:11])([Cl:10])[Cl:8]

Inputs

Step One
Name
Quantity
1.33 g
Type
reactant
Smiles
ClCCC(F)(F)F
Name
Quantity
6.77 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Name
Quantity
0.15 g
Type
catalyst
Smiles
C(CCC)P(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The resulting mixture was distilled

Outcomes

Product
Name
Type
product
Smiles
FC(CC[Si](Cl)(Cl)Cl)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.